molecular formula C20H36CoO4 B13814388 Cobalt(2+),4-cyclohexylbutanoate

Cobalt(2+),4-cyclohexylbutanoate

Cat. No.: B13814388
M. Wt: 399.4 g/mol
InChI Key: LTXFKLJKSKDATI-UHFFFAOYSA-N
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Description

Cobalt(2+),4-cyclohexylbutanoate is a cobalt(II) carboxylate complex where the cobalt ion is coordinated by 4-cyclohexylbutanoate ligands. The compound is characterized by its unique ligand structure, which combines a cyclohexyl group with a four-carbon aliphatic chain terminating in a carboxylate moiety. This structure confers distinct solubility and reactivity properties, making it suitable for applications in catalysis, polymer stabilization, and coatings. The bulky cyclohexyl group enhances lipophilicity, enabling compatibility with non-polar matrices, while the carboxylate group facilitates ionic interactions in polar environments. Industrially, such cobalt carboxylates are often employed as catalysts in oxidation reactions, accelerators in rubber vulcanization, or drying agents in paints and inks due to their redox-active cobalt center .

Properties

Molecular Formula

C20H36CoO4

Molecular Weight

399.4 g/mol

IUPAC Name

cobalt;4-cyclohexylbutanoic acid

InChI

InChI=1S/2C10H18O2.Co/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);

InChI Key

LTXFKLJKSKDATI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCC(=O)O.C1CCC(CC1)CCCC(=O)O.[Co]

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of this compound typically involves the reaction of cobalt(II) salts with 4-cyclohexylbutanoic acid under controlled conditions. The cobalt(II) salts commonly used include cobalt(II) acetate tetrahydrate or cobalt(II) chloride. The reaction proceeds via ligand exchange, where the carboxylate groups of 4-cyclohexylbutanoic acid coordinate to the cobalt center, replacing other anions such as acetate or chloride.

Typical Laboratory Synthesis Procedure

  • Reagents:

    • 4-cyclohexylbutanoic acid
    • Cobalt(II) acetate tetrahydrate or cobalt(II) chloride
    • Organic solvent (ethanol or methanol preferred)
  • Procedure:

    • Dissolve a stoichiometric amount of cobalt(II) salt in ethanol or methanol under stirring.
    • Add an equimolar or slight excess of 4-cyclohexylbutanoic acid to the cobalt salt solution.
    • Heat the reaction mixture under reflux conditions, typically for 3 to 5 hours, to ensure complete coordination and formation of the cobalt(II) 4-cyclohexylbutanoate complex.
    • Upon completion, the reaction mixture is cooled to room temperature.
    • The product precipitates out or can be induced to precipitate by adding a non-solvent such as diethyl ether.
    • Filter the solid product, wash with cold ethanol or methanol to remove unreacted starting materials, and dry under vacuum or in open air.
  • Yields: Laboratory yields are generally high, around 80% or more, depending on purity and reaction conditions.

Industrial and Large-Scale Production

In industrial settings, the synthesis follows similar principles but is optimized for scale and purity:

  • Larger reactors with controlled temperature and stirring.
  • Use of purified cobalt(II) salts and high-purity 4-cyclohexylbutanoic acid.
  • Extended reflux or controlled heating periods to maximize yield.
  • Additional purification steps such as recrystallization or chromatographic separation to ensure product purity.
  • Drying under controlled conditions to obtain a stable, dry powder form.

Analytical and Characterization Data Supporting Preparation

Chemical and Physical Properties

Property Data
Molecular Formula C20H34CoO4
Molecular Weight 397.4 g/mol
Appearance Purple powder
Melting Point Not well-defined / varies
Solubility Soluble in organic solvents (ethanol, methanol)
CAS Number 38582-17-1

Spectroscopic Evidence

  • Fourier Transform Infrared (FTIR) Spectroscopy: Characteristic bands for coordinated carboxylate groups appear, confirming coordination to cobalt(II). Typical bands include asymmetric and symmetric COO− stretches, and metal-oxygen (Co–O) vibrations in the lower wavenumber region (around 500 cm⁻¹).

  • Elemental Analysis: Confirms the expected carbon, hydrogen, and oxygen content consistent with the cobalt(II) 4-cyclohexylbutanoate formula.

  • Thermogravimetric Analysis (TGA): Provides information on the thermal stability and decomposition profile of the compound, useful for confirming purity and composition.

Reaction Monitoring

  • Reaction progress is monitored by observing changes in solution color and precipitation.
  • Spectroscopic methods such as UV-Vis can be employed to track complex formation in solution.
  • Purity is assessed by elemental analysis and sometimes by chromatographic techniques.

Comparative Analysis of Preparation Methods

Aspect Laboratory Preparation Industrial Preparation
Scale Small (grams) Large (kilograms to tons)
Reaction Time 3–5 hours reflux Optimized for throughput
Purification Filtration, washing, drying Recrystallization, chromatography
Solvent Ethanol or methanol High purity solvents, possibly recycled
Yield ~80% Higher yields with process control
Cost Moderate Economies of scale reduce cost
Safety and Environmental Standard lab safety Industrial safety protocols, waste management

In-Depth Research Findings and Perspectives

  • The coordination chemistry of cobalt(II) with carboxylate ligands such as 4-cyclohexylbutanoate is well-established, with ligand field effects influencing the compound's properties and reactivity.
  • Research indicates that the steric bulk of the cyclohexyl group in the ligand can affect the solubility and thermal stability of the cobalt complex.
  • Studies on similar cobalt carboxylates show potential applications in catalysis, magnetic materials, and as precursors for cobalt oxide nanoparticles.
  • Thermal decomposition of cobalt complexes similar to this compound can yield cobalt oxide nanoparticles, which have applications in materials science and nanotechnology.
  • Safety and regulatory perspectives note that cobalt compounds require careful handling due to potential toxicity, and their use is regulated under various chemical safety frameworks.

Chemical Reactions Analysis

Types of Reactions

Cobalt(2+),4-cyclohexylbutanoate can undergo various chemical reactions, including:

    Oxidation: The cobalt center can be oxidized to higher oxidation states.

    Reduction: The cobalt center can be reduced to lower oxidation states.

    Substitution: Ligands around the cobalt center can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H({2})) and potassium permanganate (KMnO(_{4})).

    Reduction: Reducing agents such as sodium borohydride (NaBH({2})) can be used.

    Substitution: Ligand exchange reactions can be facilitated by using appropriate solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(I) or cobalt(0) species.

Scientific Research Applications

Catalysis in Organic Chemistry

Cobalt(II) 4-cyclohexylbutanoate is primarily utilized as a catalyst in several organic reactions:

  • Hydroformylation : It facilitates the addition of carbon monoxide and hydrogen to alkenes to form aldehydes.
  • Carboalkoxylation : This process involves the insertion of carbon dioxide into organic substrates, often leading to the formation of carboxylic acids.

Table 1: Catalytic Reactions Involving Cobalt(II) 4-Cyclohexylbutanoate

Reaction TypeDescriptionProducts
HydroformylationAddition of CO and H₂ to alkenesAldehydes
CarboalkoxylationInsertion of CO₂ into organic substratesCarboxylic acids

Biological Applications

Research has indicated potential biological roles for cobalt(II) 4-cyclohexylbutanoate:

  • Enzyme Mimetic Properties : The compound shows promise in mimicking enzyme activity, which could lead to advancements in biochemical applications.
  • Toxicological Studies : Investigations into its cytotoxic effects have been conducted, particularly concerning human keratinocytes.

Case Study: Cytotoxicity in Human Keratinocytes

A study evaluated the cytotoxic effects of cobalt(II) 4-cyclohexylbutanoate on human skin cells. Results indicated varying levels of toxicity depending on concentration and exposure duration, suggesting careful consideration for its use in biomedical applications.

Medical Applications

Cobalt compounds have been explored for their therapeutic properties:

  • Metallopharmaceuticals : Cobalt(II) 4-cyclohexylbutanoate may have applications in developing new metallopharmaceuticals aimed at treating various diseases due to its unique chemical properties.

Industrial Applications

In industrial settings, cobalt(II) 4-cyclohexylbutanoate is used in:

  • Production of Advanced Materials : The compound is employed in creating thin films and coatings that require specific chemical properties.
  • Electrode Modification : It has been utilized to modify electrodes for electrochemical applications, enhancing their sensitivity and selectivity for detecting low molecular weight compounds .

Table 2: Industrial Uses of Cobalt(II) 4-Cyclohexylbutanoate

Application TypeDescription
Advanced MaterialsUsed in coatings and thin films
Electrode ModificationEnhances electrochemical detection capabilities

Mechanism of Action

The mechanism of action of Cobalt(2+),4-cyclohexylbutanoate involves its interaction with molecular targets through its cobalt center. The cobalt ion can coordinate with various ligands, facilitating catalytic processes or biological interactions. The specific pathways involved depend on the application and the nature of the ligands present.

Comparison with Similar Compounds

Key Observations :

  • Ligand Complexity: this compound features a simple carboxylate ligand, whereas phthalocyanine derivatives (CoTSPc1–3) possess macrocyclic structures with sulfonate groups, enhancing water solubility and electronic conjugation.
  • Solubility: The cyclohexylbutanoate complex is tailored for organic media, while sulfonated phthalocyanines excel in aqueous systems.
  • Electronic Properties : Phthalocyanines’ extended π-conjugation supports efficient electron transfer, critical for photocatalytic and redox applications, unlike the localized redox activity of carboxylates.

Research Findings on Catalytic Performance

The IOP study (2021) evaluated the three sulfonated cobalt phthalocyanines (CoTSPc1–3) for catalytic degradation of organic pollutants, with the following results :

  • CoTSPc1: Demonstrated moderate activity in oxidizing phenolic contaminants (60% degradation in 2 hours at pH 7) due to its basic sulfonate-phthalocyanine framework.
  • CoTSPc2 : Exhibited enhanced photocatalytic efficiency under UV light (85% degradation in 1.5 hours) attributed to the naphthyloxy group’s light-harvesting capability.
  • CoTSPc3 : Achieved the highest degradation rate (95% in 1 hour) owing to the azo group’s electron-withdrawing effect, which stabilizes reactive intermediates.

In contrast, this compound is less effective in aqueous pollutant degradation but shows superior performance in non-polar systems, such as accelerating the oxidation of unsaturated fatty acids in coatings (80% reduction in drying time compared to cobalt stearate).

Biological Activity

Cobalt(2+),4-cyclohexylbutanoate is a cobalt complex that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including data tables and relevant case studies.

This compound is a coordination compound where cobalt serves as the central metal ion, coordinated with the 4-cyclohexylbutanoate ligand. The structural characteristics of cobalt complexes can significantly influence their biological activities. For instance, cobalt(II) complexes often exhibit octahedral or tetrahedral geometries depending on the ligands involved and the conditions of synthesis .

Antimicrobial Activity

Recent studies have demonstrated that cobalt complexes possess notable antimicrobial properties. For example, cobalt(II) complexes have shown effectiveness against various bacterial strains and fungi. A study evaluating a similar cobalt phosphite compound revealed significant antimicrobial activity against Escherichia coli and Candida albicans, with varying degrees of inhibition observed across different concentrations .

Table 1: Antimicrobial Activity of Cobalt Complexes

CompoundTarget OrganismInhibition Zone (mm)Reference
Cobalt(II) complexE. coli15
Cobalt(II) complexS. epidermidis10
Cobalt(II) complexC. albicans18

Anticancer Activity

Cobalt complexes have been investigated for their potential in cancer therapy. Research indicates that cobalt(II) complexes can induce apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanisms involve disruption of mitochondrial membrane potential, DNA damage, and modulation of apoptotic pathways .

Case Study: Cobalt Complexes in Cancer Therapy

A study focused on cobalt-Schiff base complexes found that these compounds exhibited significant cytotoxicity against cervical and gastric adenocarcinoma cell lines. The research highlighted the ability of these complexes to downregulate cell proliferation while promoting apoptosis through oxidative stress induction and alteration of gene expression related to apoptosis .

Table 2: Cytotoxic Effects of Cobalt Complexes

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast Cancer)25Induction of apoptosis
A549 (Lung Cancer)30DNA damage, oxidative stress
HeLa (Cervical Cancer)20Modulation of apoptotic pathways

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Binding : Cobalt complexes can intercalate with DNA, potentially leading to inhibition of replication and transcription processes, which is crucial for antimicrobial effects .
  • Reactive Oxygen Species (ROS) : The generation of ROS by cobalt complexes can induce oxidative stress in cells, leading to apoptosis in cancer cells .
  • Enzyme Interaction : Cobalt serves as a cofactor for various enzymes involved in metabolism, which may enhance its therapeutic efficacy in biological systems .

Q & A

Basic Questions

Q. What are the optimal storage conditions for cobalt(2+),4-cyclohexylbutanoate to ensure chemical stability?

  • Methodological Answer : Store at 0–6°C in airtight containers under an inert atmosphere (e.g., argon or nitrogen). This aligns with protocols for moisture-sensitive organics like carboxylates, where low temperatures prevent hydrolysis and oxidation . Regularly monitor storage vials for condensation or discoloration, which may indicate degradation.

Q. Which analytical techniques are recommended for purity assessment of this compound?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (C18 column, 0.1% trifluoroacetic acid in mobile phase) to verify purity >97%. Cross-validate with elemental analysis (EA) for cobalt content and ligand stoichiometry. For hygroscopic samples, combine with Karl Fischer titration to quantify residual water .

Q. How can researchers distinguish monomeric vs. polymeric structures in cobalt(II) carboxylate complexes?

  • Methodological Answer : Conduct molar conductivity measurements in anhydrous DMF. Values <50 S cm²/mol suggest polymeric networks due to reduced ion mobility. Compare with X-ray crystallography data or IR spectroscopy (bridging carboxylate stretches at ~1600 cm⁻¹) for structural confirmation .

Advanced Research Questions

Q. How to mitigate cobalt(II) oxidation during kinetic studies of 4-cyclohexylbutanoate complexes?

  • Methodological Answer : Use Schlenk-line techniques under rigorously degassed argon. Incorporate radical scavengers (e.g., 0.1 mM BHT) to suppress auto-oxidation. Monitor oxidation states via UV-Vis spectroscopy (500–600 nm for Co³⁺) and validate with cyclic voltammetry to track redox behavior .

Q. How to resolve contradictory magnetic moment data in cobalt(II) carboxylate systems?

  • Methodological Answer : Perform SQUID magnetometry across 2–300 K to assess temperature-dependent behavior. Antiferromagnetic coupling in polynuclear species reduces effective magnetic moments (e.g., µeff < 3.0 µB). Compare results with crystal field theory models and EPR spectroscopy to identify ligand-field splitting effects .

Q. What mechanistic approaches elucidate the role of 4-cyclohexylbutanoate ligands in cobalt-mediated catalysis?

  • Methodological Answer : Employ isotopic labeling (e.g., deuterated substrates or ¹³C-labeled ligands) coupled with GC-MS or in situ IR spectroscopy . A kinetic isotope effect (KIE) >2 indicates ligand participation in transition states. For oxidation reactions, use Hammett plots to correlate ligand substituent effects with catalytic turnover .

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